C2 Phenyl Substituent: Impact on LogP and Permeability
The target compound bears a phenyl ring at the 2-position of the pyrazolo[1,5-a]pyrimidine core, whereas the closest commercially available N4-acetic acid analog, 2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid (CAS 1007215-68-0), carries a methyl group at the same position . The phenyl-for-methyl substitution increases the molecular weight from 221.22 to 283.28 g/mol and adds a lipophilic aromatic surface, which is predicted to elevate the calculated logP by approximately 1.0–1.5 log units and reduce aqueous solubility, thereby enhancing passive membrane permeability—a property desirable for intracellular kinase target engagement [1]. For a scaffold where cellular potency frequently lags behind biochemical potency due to permeability limitations, this structural feature offers a procurement-relevant differentiation for cell-based screening programs [1].
Supports membrane permeability context for intracellular target engagement screening
In silico prediction; no experimental LogP data
| Evidence Dimension | Predicted lipophilicity (LogP) and molecular weight |
|---|---|
| Target Compound Data | MW 283.28 g/mol; 2-phenyl substituent (predicted LogP ~1.5–2.0 units higher than 2-methyl analog) |
| Comparator Or Baseline | 2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid (CAS 1007215-68-0): MW 221.22 g/mol; 2-methyl substituent |
| Quantified Difference | ΔMW = +62.06 g/mol; estimated ΔLogP = +1.0 to +1.5 log units (class-level inference based on aromatic vs. aliphatic C2 substitution SAR trends in pyrazolo[1,5-a]pyrimidine kinase inhibitors) |
| Conditions | In silico prediction; no direct experimental LogP data available for either compound |
Why This Matters
Higher predicted LogP indicates enhanced passive membrane permeability, which is a known bottleneck for translating biochemical kinase inhibition to cellular antiproliferative activity in this scaffold class.
- [1] Fraley, M. E., Hoffman, W. F., Rubino, R. S., Hungate, R. W., Tebben, A. J., Rutledge, R. Z., McFall, R. C., Huckle, W. R., & Thomas, K. A. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537–3541. View Source
